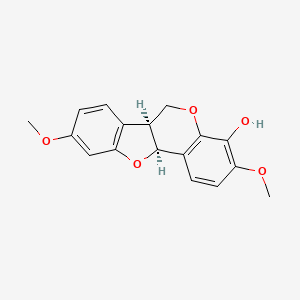

(+)-Melilotocarpan A

Description

(+)-Melilotocarpan A is a pterocarpan derivative, a class of bicyclic compounds commonly found in plants of the Fabaceae family. It was first isolated from the aerial parts of Medicago sativa L. (alfalfa) using ethanol extraction followed by chromatographic techniques such as silica gel and Sephadex LH-20 column chromatography . Pterocarpans are known for their diverse biological activities, including antimicrobial, antioxidant, and enzyme-inhibitory properties. The (+)-enantiomer designation indicates its specific stereochemical configuration, which may influence its biochemical interactions.

Properties

CAS No. |

877932-12-2 |

|---|---|

Molecular Formula |

C17H16O5 |

Molecular Weight |

300.30 g/mol |

IUPAC Name |

(6aS,11aS)-3,9-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-4-ol |

InChI |

InChI=1S/C17H16O5/c1-19-9-3-4-10-12-8-21-17-11(16(12)22-14(10)7-9)5-6-13(20-2)15(17)18/h3-7,12,16,18H,8H2,1-2H3/t12-,16-/m1/s1 |

InChI Key |

YHSXPHNOIMTWTH-MLGOLLRUSA-N |

Isomeric SMILES |

COC1=CC2=C(C=C1)[C@H]3COC4=C([C@H]3O2)C=CC(=C4O)OC |

Canonical SMILES |

COC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Melilotocarpan A typically involves several steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate phenolic precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from plant sources or chemical synthesis. The extraction process includes solvent extraction, purification, and crystallization. Chemical synthesis on an industrial scale requires optimization of reaction conditions, catalysts, and purification techniques to achieve cost-effective and efficient production.

Chemical Reactions Analysis

Types of Reactions

(+)-Melilotocarpan A undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into its corresponding quinone derivative.

Reduction: Reduction reactions can yield dihydro derivatives of this compound.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring of this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted coumarins, depending on the specific reaction and conditions used.

Scientific Research Applications

(+)-Melilotocarpan A has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: Studies have shown its potential as an antioxidant and antimicrobial agent.

Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: It is used in the formulation of certain pharmaceuticals and cosmetic products due to its bioactive properties.

Mechanism of Action

The mechanism of action of (+)-Melilotocarpan A involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways involved in inflammation and cell proliferation. The exact molecular targets may include specific proteins and receptors that are critical for its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

(+)-Melilotocarpan A belongs to the pterocarpan family, which shares a fused benzopyranobenzofuran skeleton. Below is a comparative analysis with structurally related compounds:

Note: The stereochemistry and substituent positions of this compound remain unspecified in the evidence but are critical for differentiating it from enantiomers like (-)-Melilotocarpan D.

Key Findings:

Structural Diversity: this compound and Melilotocarpan D differ in hydroxyl/methoxy group positions. For example, Melilotocarpan D has 4,10-dihydroxy and 3,9-dimethoxy groups, whereas this compound’s substituents are undefined . Maackiain, another pterocarpan, features a methylenedioxy group, which enhances its antifungal activity compared to simpler pterocarpans .

Biological Activity :

- While this compound’s bioactivity is unreported in the evidence, related compounds like β-sitosterol (co-isolated with (-)-Melilotocarpan D) showed potent urease inhibition (IC₅₀ = 18.6 µM), suggesting pterocarpans may synergize with other metabolites for therapeutic effects .

- Isoflavones like genistein, though structurally distinct from pterocarpans, were inactive against Salmonella typhi in the same study, highlighting the importance of the pterocarpan backbone for antimicrobial activity .

Taxonomic Distribution: this compound is unique to Medicago sativa , whereas Melilotocarpan D and (-)-Melilotocarpan D are found in Mentha longifolia and Indigofera atriceps, respectively . This distribution underscores the chemotaxonomic significance of pterocarpans in plant families like Fabaceae and Lamiaceae.

Q & A

Q. How is (+)-Melilotocarpan A structurally characterized, and what analytical techniques are essential for its identification?

this compound is identified via NMR spectroscopy (¹H, ¹³C, 2D-COSY, HMBC) and high-resolution mass spectrometry (HRESIMS) to confirm molecular formula and stereochemistry . Comparative analysis with literature data for related compounds (e.g., (-)-melilotocarpan D) is critical to validate structural assignments. Ensure purity via HPLC with UV detection (λ = 254 nm) and compare retention times with authenticated standards .

Q. What experimental protocols are recommended for isolating this compound from natural sources?

Isolation involves column chromatography (silica gel, gradient elution with hexane/EtOAc) followed by preparative TLC for purification . Fraction monitoring via TLC under UV light and visualization with vanillin-H₂SO₄ reagent is standard. Include solvent optimization steps (e.g., polarity gradients) to enhance yield and reduce co-elution of structurally similar compounds.

Q. What in vitro assays are used to evaluate the bioactivity of this compound?

- Antimicrobial activity : Disk diffusion assays (e.g., against Salmonella typhi) with zone of inhibition (ZOI) measurements .

- Enzyme inhibition : Urease inhibition assays using IC₅₀ determination (e.g., via spectrophotometric monitoring of ammonia release) . Include positive controls (e.g., thiourea for urease inhibition) and triplicate experiments to ensure reproducibility.

Q. How should researchers design literature reviews to contextualize this compound studies?

Use systematic review frameworks (e.g., PRISMA guidelines ) to identify relevant studies. Prioritize peer-reviewed journals (e.g., Journal of Natural Products) and databases (SciFinder, PubMed). Focus on gaps such as limited SAR (structure-activity relationship) data or unresolved mechanisms of action .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound across studies be resolved?

Conduct meta-analysis to compare experimental conditions (e.g., solvent systems, microbial strains). For example, discrepancies in ZOI values may arise from variations in microbial susceptibility or compound solubility. Use ANOVA to assess statistical significance across datasets and validate findings via orthogonal assays (e.g., time-kill curves for antimicrobial studies) .

Q. What strategies optimize the synthesis of this compound derivatives for SAR studies?

Employ stereoselective synthesis (e.g., Sharpless epoxidation) to generate enantiopure analogs. Use computational tools (DFT calculations) to predict stability/reactivity of intermediates. Characterize derivatives via X-ray crystallography to confirm absolute configurations . Tabulate bioactivity data (e.g., IC₅₀, MIC) to correlate structural modifications with potency .

Q. How can mechanistic studies elucidate this compound’s urease inhibition?

Perform enzyme kinetics (Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive). Combine molecular docking (e.g., AutoDock Vina) to identify binding sites and validate via site-directed mutagenesis. Cross-reference with structural analogs (e.g., maackiain) to identify critical functional groups .

Q. What methodologies address the stability challenges of this compound in physiological conditions?

Conduct accelerated stability studies (ICH guidelines) under varying pH/temperature. Monitor degradation via LC-MS and identify metabolites. Use protonation state analysis (MarvinSketch) to predict pH-dependent stability and guide formulation strategies (e.g., encapsulation in liposomes) .

Methodological Recommendations

- Reproducibility : Document experimental parameters (e.g., column dimensions, solvent ratios) per Beilstein Journal guidelines .

- Data Presentation : Use supplementary files for raw datasets (NMR spectra, chromatograms) to enhance transparency .

- Ethical Compliance : Align bioassays with OECD guidelines for antimicrobial testing to ensure ethical rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.